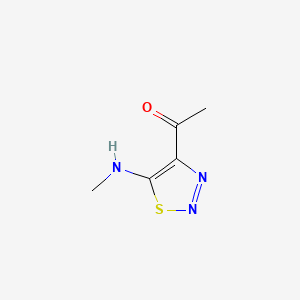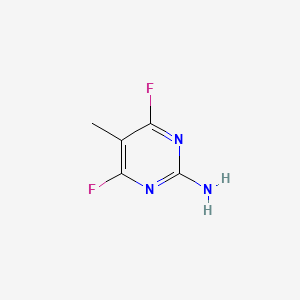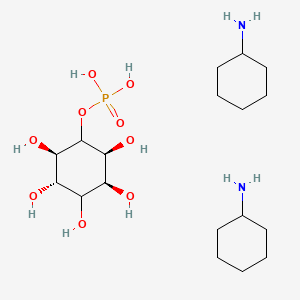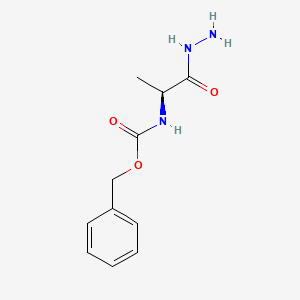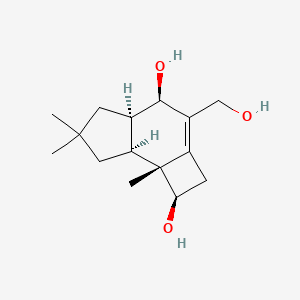
Illudol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Illudol is a natural product found in Omphalotus illudens with data available.
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Elucidation:
- Illudol, a challenging protoilludane to synthesize due to its angular and strained hydrocyclobutaindane nucleus and five contiguous stereocenters, has been successfully synthesized through a stereoselective, one-step assembly. This synthesis provides insights into the construction of complex molecular structures in organic chemistry (Johnson & Vollhardt, 1991).
- The structural elucidation of novel illudalane and protoilludane sesquiterpenoids, including 3-epi-illudol and 1-O-acetyl-3-epi-illudol, was achieved from cultures of Clitocybe candicans. This contributes significantly to the understanding of sesquiterpenoid structures in organic chemistry and natural product research (Arnone, Cardillo, Modugno, & Nasini, 1989).
2. Discovery and Characterization of Novel Compounds:
- The discovery of novel seco-prezizaane-type sesquiterpenes and an abietane-type diterpene from Illicium minwanense demonstrates the potential of this compound-related compounds in contributing to the diversity of natural products and their potential applications in various scientific fields (Yokoyama et al., 2003).
3. Application in Biosynthesis Studies:
- Illudosin, another novel sesquiterpene isolated from Clitocybe illudens, provides an example of how these compounds can aid in understanding biosynthetic pathways and molecular structures in microbiology and biochemistry (Arnon, Cardillo, Nasini, & Pava, 1991).
Propiedades
Número CAS |
16981-75-2 |
|---|---|
Fórmula molecular |
C15H24O3 |
Peso molecular |
252.354 |
Nombre IUPAC |
(1R,4R,4aR,7aS,7bR)-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]indene-1,4-diol |
InChI |
InChI=1S/C15H24O3/c1-14(2)5-8-11(6-14)15(3)10(4-12(15)17)9(7-16)13(8)18/h8,11-13,16-18H,4-7H2,1-3H3/t8-,11+,12-,13-,15+/m1/s1 |
Clave InChI |
UJMSEIFAJPZTAL-MPAKNLCJSA-N |
SMILES |
CC1(CC2C(C1)C3(C(CC3=C(C2O)CO)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)


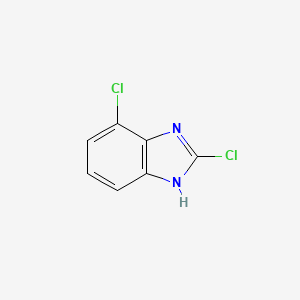
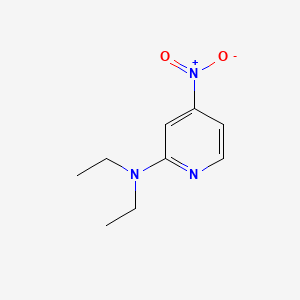
![N,N'-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B579456.png)

![Methyl 6,8-Dideoxy-6-{[(4r)-1-Methyl-4-Propyl-L-Prolyl]amino}-1-Thio-D-Glycero-Alpha-D-Galacto-Octopyranosid-7-Ulose](/img/structure/B579460.png)
![Disodium;5-[(2,6-dimethylphenyl)diazenyl]-6-oxido-7-sulfonaphthalene-2-sulfonate](/img/structure/B579462.png)
![Silane, [[(16beta,17alpha)-estra-1,3,5(10)-triene-3,16,17-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B579463.png)
